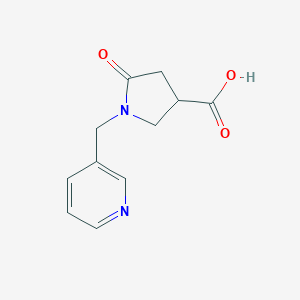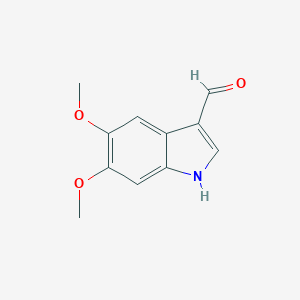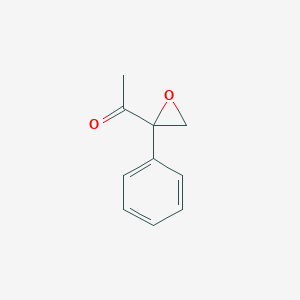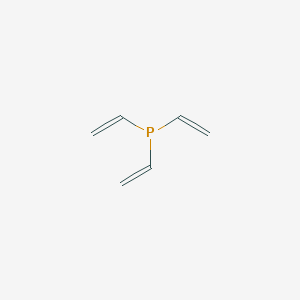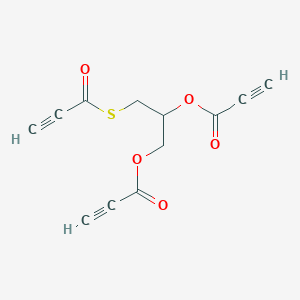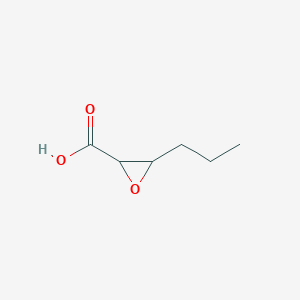
3-Propyloxirane-2-carboxylic acid
Overview
Description
3-Propyloxirane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral epoxide, which means that it contains a three-membered ring consisting of two carbon atoms and one oxygen atom.
Scientific Research Applications
3-Propyloxirane-2-carboxylic acid has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a building block for the synthesis of biologically active compounds. For example, 3-Propyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of antitumor agents and anti-inflammatory drugs. Additionally, this compound has potential applications in organic synthesis, where it can be used as a chiral building block for the synthesis of complex molecules. Finally, 3-Propyloxirane-2-carboxylic acid can be used as a starting material for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 3-Propyloxirane-2-carboxylic acid is not well understood. However, it is believed that this compound may act as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of biological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Propyloxirane-2-carboxylic acid are not well studied. However, it is believed that this compound may have anti-inflammatory and antitumor properties. Additionally, it may have effects on the central nervous system, although this has not been thoroughly investigated.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Propyloxirane-2-carboxylic acid is its chiral nature, which makes it a valuable building block for the synthesis of complex molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful starting material for scientific research. However, one of the main limitations of this compound is its low yield, which can make it difficult to work with in large quantities.
Future Directions
There are many potential future directions for research involving 3-Propyloxirane-2-carboxylic acid. One area of research could be the development of new synthetic methods for this compound, which could increase the yield and make it more accessible for scientific research. Additionally, researchers could investigate the biological effects of this compound in more detail, with a focus on its potential applications in medicine and materials science. Finally, researchers could explore the use of 3-Propyloxirane-2-carboxylic acid as a chiral building block for the synthesis of new materials with unique properties.
properties
CAS RN |
159346-72-2 |
|---|---|
Product Name |
3-Propyloxirane-2-carboxylic acid |
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
Canonical SMILES |
CCCC1C(O1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

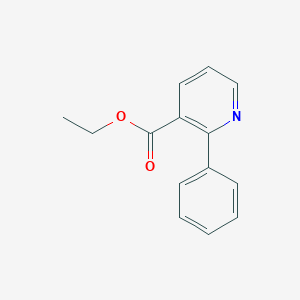
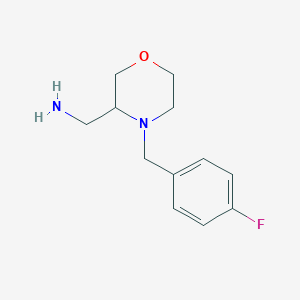

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
